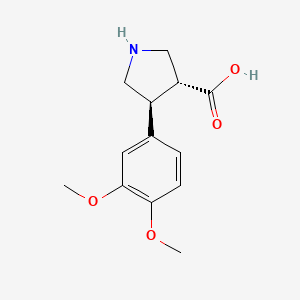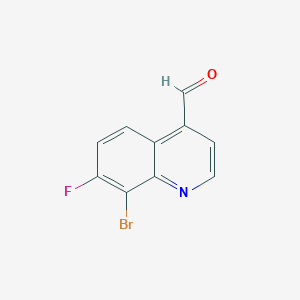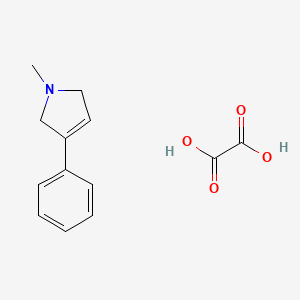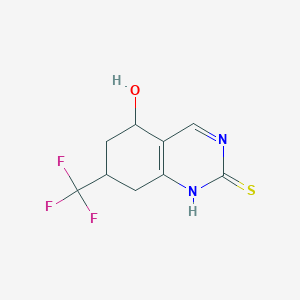
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents, such as trifluoromethyl 1,3-diketones or aldehyde hydrates . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the quinazoline core can produce tetrahydroquinazolines .
Scientific Research Applications
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-7-(trifluoromethyl)quinazolin-4(3H)-one: Similar structure but lacks the tetrahydroquinazoline core.
Fluoroquinolines: Compounds with a quinoline core and fluorine substituents, known for their antibacterial properties.
Uniqueness
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9F3N2OS |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
5-hydroxy-7-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)4-1-6-5(7(15)2-4)3-13-8(16)14-6/h3-4,7,15H,1-2H2,(H,13,14,16) |
InChI Key |
DAYKDBUEOUKZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C1O)C=NC(=S)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



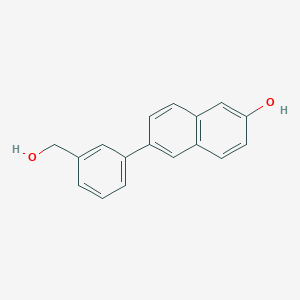
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)

![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)


